(2-ethoxypyridin-3-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of “(2-ethoxypyridin-3-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone” consists of a pyridine ring attached to a piperidine ring via a methanone group. The piperidine ring is further substituted with a methyl-pyrazole group.
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, related compounds have been studied for their inhibitory effects on sEH enzymes .
Scientific Research Applications
Antimicrobial Activity
- Synthesis and antimicrobial activity of pyridine derivatives : New pyridine derivatives, including those similar in structure to the compound , have been synthesized and demonstrated variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Structural and Synthesis Studies
- Structural analysis of pyridine and pyrazole derivatives : The structural characterization of compounds including those related to the given chemical was reported, focusing on different sites of protonation and intermolecular hydrogen bonding patterns (Böck et al., 2021).
- Synthesis of aminopyridyl/pyrazinyl derivatives : Novel aminopyridyl/pyrazinyl-substituted compounds, structurally related to the given compound, were designed and synthesized, showing potential as c-Met/ALK inhibitors in pharmacological and antitumor assays (Li et al., 2013).
Pharmacology and Therapeutic Potential
- Synthesis of pyrazolopyridine and pyranopyrazole derivatives : These derivatives, structurally similar to the compound , have been synthesized and evaluated for antimicrobial and anticancer activities, with some showing higher activity than reference drugs (El-Assiery, Sayed, & Fouda, 2004).
- Evaluation of pyridin-3-yl and piperazin-1-yl methanone derivatives : These derivatives, related to the given compound, have been identified as TRPV4 channel antagonists, showing analgesic effects in pain models (Tsuno et al., 2017).
Properties
IUPAC Name |
(2-ethoxypyridin-3-yl)-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-3-23-16-14(5-4-9-18-16)17(22)21-11-6-13(7-12-21)15-8-10-20(2)19-15/h4-5,8-10,13H,3,6-7,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRBLYRDLMRYIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)N2CCC(CC2)C3=NN(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.